molecular formula C16H13NO2 B11866170 6-Methoxy-3-phenylquinolin-4(1H)-one

6-Methoxy-3-phenylquinolin-4(1H)-one

Cat. No.: B11866170
M. Wt: 251.28 g/mol
InChI Key: GVILLHOTSRETJB-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenylquinolin-4(1H)-one is a synthetically derived small molecule belonging to the quinolin-4-one family, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to a broad spectrum of associated biological activities . This compound features a methoxy group at the 6-position and a phenyl ring at the 3-position of the core quinolin-4(1H)-one structure, modifications known to significantly influence its physicochemical properties and interaction with biological targets . Quinolin-4-ones, including 2-phenyl derivatives akin to this compound, are investigated primarily for their potent antiproliferative and anticancer properties . These derivatives have demonstrated low micromolar to nanomolar GI50 values against diverse human cancer cell lines, with activity dependent on the specific substitution pattern of the quinoline core and the anilino moiety . The mechanism of action for quinolin-4-ones is multifaceted; they can act as growth inhibitors by inducing cell cycle arrest and apoptosis , and also disrupt processes vital to cancer progression such as angiogenesis and cell migration . Their biological profile extends beyond oncology, showing significant promise as antibacterial and antitubercular agents , particularly against multidrug-resistant strains . The structural flexibility of the quinolin-4-one core allows for its preparation via several classic synthetic routes, such as the Conrad-Limpach or Gould-Jacobs reactions, enabling extensive structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

6-methoxy-3-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-15-13(9-12)16(18)14(10-17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

GVILLHOTSRETJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxy 3 Phenylquinolin 4 1h One and Analogues

Classical and Modern Synthetic Approaches to Quinolin-4(1H)-ones

The synthesis of quinolin-4(1H)-ones can be achieved through various classical and modern methods, often starting from aniline (B41778) derivatives. mdpi.comresearchgate.net Classical approaches, developed in the late 19th and early 20th centuries, typically involve the cyclization of substituted anilines under harsh conditions. Modern methods have introduced milder reaction conditions and novel catalytic systems to improve yields and expand the substrate scope. mdpi.com

The Gould-Jacobs reaction , first reported in 1939, is a cornerstone for quinolin-4-one synthesis. mdpi.com The process begins with the condensation of an aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgrsc.org This is followed by a thermally induced cyclization, usually at very high temperatures, to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. mdpi.comwikipedia.org Subsequent saponification (hydrolysis of the ester) and decarboxylation yield the final quinolin-4-one product. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

The Conrad-Limpach synthesis , discovered in 1887, involves the reaction of anilines with β-ketoesters. wikipedia.orguni-konstanz.de The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization to afford 4-hydroxyquinolines. wikipedia.orguni-konstanz.de A significant challenge with both the Gould-Jacobs and Conrad-Limpach reactions is the requirement for high temperatures (often 200–250 °C), which can lead to side reactions and limit their applicability for sensitive substrates. mdpi.com The use of high-boiling solvents like diphenyl ether or Dowtherm A can improve yields to as high as 95% but complicates product purification. mdpi.comnih.gov

ReactionStarting MaterialsKey StepsConditionsProduct
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateCondensation, Thermal Cyclization, Saponification, DecarboxylationHigh temperature (e.g., >250 °C)4-Hydroxyquinoline (tautomer of Quinolin-4(1H)-one)
Conrad-Limpach Aniline, β-ketoesterCondensation (Schiff base formation), Thermal CyclizationHigh temperature (e.g., ~250 °C) in high-boiling solvents4-Hydroxyquinoline (tautomer of Quinolin-4(1H)-one)

This table provides a summary of the classical Gould-Jacobs and Conrad-Limpach reactions for quinolin-4(1H)-one synthesis.

The Biere-Seelen synthesis , developed in 1979, offers an alternative route starting from methyl anthranilate. mdpi.com The first step is a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester. This intermediate is then cyclized in the presence of a strong base to give the quinolin-4-one diester. mdpi.com Subsequent regioselective hydrolysis and decarboxylation steps yield the desired product. mdpi.com

The Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-ketoesters. mdpi.commasterorganicchemistry.com In the context of quinolin-4-one synthesis, a diester, formed from the reaction of methyl anthranilate with methyl acrylate, undergoes intramolecular cyclization with a base like sodium hydride. mdpi.com This produces a dihydroquinolinone, which is then oxidized using an agent like chloranil (B122849) to yield the aromatic quinolin-4-one system. mdpi.com

Achieving substitution at the C3 position, as in 6-Methoxy-3-phenylquinolin-4(1H)-one, often requires specific synthetic strategies. The Snieckus reaction is a valuable method for synthesizing 3-substituted quinolin-4-ones. mdpi.com It involves the condensation of an anthranilic acid amide with a ketone to form an imine. This imine is then treated with a strong base, such as lithium diisopropylamide (LDA), to promote cyclization and formation of the 3-substituted quinolin-4-one. mdpi.com The availability of various substituted anthranilic acid amides and the relatively mild, base-promoted reaction conditions make this an attractive route. mdpi.com

The Camps reaction , first presented in 1899, utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com Depending on the substrate structure and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones, making regioselectivity a key consideration. mdpi.comwikipedia.org

ReactionPrecursor TypeKey TransformationRelevance
Snieckus Reaction Anthranilic acid amideBase-promoted cyclization of an imine intermediateDirect route to 3-substituted quinolin-4-ones.
Camps Reaction N-(2-Acylaryl)amideBase-catalyzed intramolecular aldol (B89426) condensationCan provide 3-substituted quinolin-4-ones, regioselectivity is crucial.

This table summarizes reactions specifically suited for the synthesis of 3-substituted quinolin-4(1H)-ones.

Transition Metal-Catalyzed Transformations for Quinolin-4(1H)-one Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to overcome the limitations of classical methods, offering milder conditions and broader functional group compatibility. mdpi.comnih.gov Palladium and rhodium are among the most versatile metals employed for the construction of the quinolin-4(1H)-one scaffold. nih.govresearchgate.netnih.gov

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov One elegant strategy for quinolin-4(1H)-one synthesis involves a palladium(0)-catalyzed termolecular queuing process. researchgate.net This cascade reaction can involve the oxidative addition of a Pd(0) catalyst to an aryl iodide, followed by carbonylation (insertion of carbon monoxide), allene (B1206475) insertion, and subsequent capture of the resulting π-allyl-palladium(II) species by an internal N-nucleophile to close the ring. researchgate.net Another approach is the palladium-catalyzed intramolecular N-arylation (a Buchwald-Hartwig amination type of reaction) of enamine intermediates, which can be formed in a preceding Michael addition-elimination step. organic-chemistry.org These methods often proceed under milder conditions than the classical thermal cyclizations. organic-chemistry.org

Rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for constructing heterocyclic systems. rsc.org In this approach, a directing group on an aromatic substrate guides the rhodium catalyst to selectively cleave a specific C-H bond. rsc.orgnih.gov The resulting organometallic intermediate can then react with a coupling partner, such as an alkyne or an alkene, in an annulation reaction to build the quinolinone ring. rsc.org For instance, Rh(III)-catalyzed C-H activation of N-aryl cyclic hydrazides and subsequent [4+2] annulation with vinyl acetate (B1210297) can be used to construct cinnolin-4(1H)-ones, a related heterocyclic system, demonstrating the power of this strategy. rsc.org This methodology provides a direct and efficient pathway to complex heterocyclic cores from simple, readily available starting materials. nih.gov

Copper-Catalyzed Cyclizations and Multicomponent Reactions

Copper-catalyzed reactions have emerged as powerful tools for the construction of quinoline (B57606) and quinolin-4(1H)-one cores due to their efficiency, functional group tolerance, and relatively low cost. These methods often proceed through cascade or domino processes, enabling the formation of multiple bonds in a single operation.

One notable approach involves the copper-catalyzed intermolecular cyclization of anilines with terminal acetylene (B1199291) esters to form quinolines. rsc.org This methodology facilitates the successive formation of C–N and C–C bonds. rsc.org For the synthesis of 4-carbonyl-quinolines, a copper-catalyzed oxidative cyclization of enynes using molecular oxygen as the oxidant has been developed. nih.gov Furthermore, a copper(I)-catalyzed [4 + 1 + 1] annulation strategy employing ammonium (B1175870) salts and anthranils provides access to 2,3-diaroylquinolines under mild conditions. mdpi.com

In the context of multicomponent reactions, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines under aerobic conditions. organic-chemistry.org Another efficient protocol involves a one-pot reaction of 2-aminophenylketones with cyclic ketones, facilitated by microwave irradiation, to form the quinoline scaffold. bohrium.com These multicomponent strategies are highly atom-economical and offer a streamlined route to complex quinoline derivatives.

The enantioselective copper-catalyzed borylative cyclization has been successfully applied to the synthesis of pyrroloquinazolinones, demonstrating high enantio- and diastereocontrol and allowing for the creation of quaternary stereocenters. nih.gov This highlights the potential of copper catalysis in asymmetric synthesis of related heterocyclic systems.

Green Chemistry Approaches and Sustainable Synthesis of Quinolinone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolinone derivatives to minimize environmental impact and improve efficiency. nih.govtandfonline.com These approaches focus on the use of safer solvents, catalysts, and energy sources, as well as the design of atom-economical reactions. nih.govtandfonline.com

Decarboxylating Cyclization Procedures

Decarboxylative cyclization has been identified as an environmentally friendly route to quinolin-4-ones. nih.gov This method often utilizes readily available and inexpensive starting materials like isatoic anhydrides and 1,3-dicarbonyl compounds. nih.gov The reaction proceeds through the attack of a carbanion on the carbonyl group of the anhydride, leading to the release of carbon dioxide and subsequent cyclization. nih.gov This process is advantageous as the only by-products are often carbon dioxide and water, aligning with the principles of green chemistry. nih.gov An iodine-mediated decarboxylative cyclization has also been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions, offering a pathway that avoids metal residues in the final products. rsc.orgnih.govrsc.org

Solvent-Free and Microwave-Enhanced Syntheses

Solvent-free and microwave-assisted synthetic methods offer significant advantages in terms of reduced reaction times, energy consumption, and environmental pollution. tandfonline.comnih.gov Microwave irradiation has been effectively used to accelerate the synthesis of quinoline and quinazolinone derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govbenthamdirect.comacs.orgingentaconnect.com

For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be performed efficiently under solvent-free conditions using heterogeneous catalysts. researchgate.net Similarly, microwave-assisted multicomponent reactions have been developed for the synthesis of various quinoline derivatives, including pyrazolo-[3,4-b]-quinolines, in aqueous ethanol, further enhancing the green credentials of the process. rsc.org The use of water as a solvent in microwave-assisted synthesis of quinoline derivatives has also been reported, offering an economical and environmentally benign approach. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

Reaction Type Conditions Reaction Time Yield Reference
Friedländer Synthesis Conventional Heating Several hours Moderate tandfonline.com
Friedländer Synthesis Microwave, Solvent-free 10-15 min 75-93% tandfonline.com
Multicomponent Reaction Conventional Heating 24 hours Good acs.org
Multicomponent Reaction Microwave Irradiation 1 hour Excellent researchgate.net

Regioselective Functionalization Strategies for Quinolin-4(1H)-one Derivatives

The regioselective functionalization of the quinolin-4(1H)-one scaffold is crucial for modulating the biological activity of its derivatives. nih.gov Various strategies have been developed to introduce substituents at specific positions of the quinoline ring with high precision.

Electrophilic Cyclization of N-(2-Alkynyl)anilines

The electrophilic cyclization of N-(2-alkynyl)anilines is a versatile and mild method for the synthesis of 3-substituted quinolines. nih.govnih.govresearchgate.net This reaction proceeds via a 6-endo-dig cyclization pathway, initiated by an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govresearchgate.net The choice of electrophile allows for the introduction of a halogen, selenium, or sulfur-containing group at the 3-position of the quinoline ring, which can serve as a handle for further structural modifications. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups on the aniline ring and the alkyne moiety. nih.govresearchgate.net

Table 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines for 3-Substituted Quinolines

N-(2-Alkynyl)aniline Substrate Electrophile Product Yield Reference
N-(3-Phenyl-2-propynyl)aniline I₂/NaHCO₃ 3-Iodo-2-phenylquinoline Good nih.govresearchgate.net
N-(2-Heptynyl)aniline ICl 3-Iodo-2-pentylquinoline Moderate amazonaws.com
Substituted N-(2-alkynyl)anilines PhSeBr 3-Phenylseleno-quinolines Good-Excellent nih.gov

Strategies for 3-Phenyl Substitution

Introducing a phenyl group at the 3-position of the quinolin-4(1H)-one core is of particular interest for developing compounds with potential antimalarial and other therapeutic activities. nih.gov One of the classical approaches to 3-substituted quinolin-4-ones is the Snieckus reaction, which involves the condensation of an anthranilic acid amide with a ketone, followed by cyclization promoted by a strong base. nih.gov This method provides a viable route to 3-substituted derivatives. nih.gov

More modern approaches leverage transition-metal-catalyzed cross-coupling reactions. For instance, a 3-halo-quinolin-4(1H)-one, synthesized via methods like electrophilic cyclization, can undergo Suzuki or other palladium-catalyzed cross-coupling reactions with phenylboronic acid or its derivatives to introduce the 3-phenyl group.

Furthermore, multicomponent reactions can be designed to directly incorporate the 3-phenyl substituent. For example, a reaction involving an aniline derivative, a β-ketoester bearing a phenyl group at the α-position, and a cyclizing agent could potentially lead to the direct formation of a 3-phenylquinolin-4(1H)-one. The Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization, can also be adapted to produce 3-substituted quinolin-4-ones. nih.gov

Introduction of Methoxy (B1213986) Group at C-6 Position

The introduction of a methoxy group at the C-6 position of the 3-phenylquinolin-4(1H)-one scaffold is a critical step in the synthesis of the target compound and its analogues. Methodologies for this functionalization can be broadly categorized into two primary strategies: construction of the quinolinone ring using a precursor already containing the methoxy group, or the chemical modification of a pre-formed quinolinone core. The former approach is generally more prevalent in reported syntheses.

Strategy 1: Cyclization of Methoxy-Substituted Precursors

The most direct and widely employed method for obtaining 6-methoxy substituted quinolinones involves the use of starting materials where the methoxy group is already present on the aniline ring. p-Anisidine (B42471) (4-methoxyaniline) is the key building block for this approach, as the methoxy group is correctly positioned to become the C-6 substituent in the final quinolinone ring system. nih.gov Various classical quinoline syntheses can be adapted for this purpose.

One prominent method is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. wikipedia.orgsynarchive.com To achieve the desired 3-phenyl substitution, a β-ketoester such as ethyl benzoylacetate is reacted with p-anisidine. The initial condensation forms an enamine or a Schiff base intermediate, which upon heating to high temperatures (typically around 250 °C) in an inert solvent like mineral oil, undergoes an electrocyclic ring closure to yield the 4-hydroxy-6-methoxy-3-phenylquinoline, which exists in tautomeric equilibrium with the more stable this compound. wikipedia.org

Another relevant approach is based on the reaction of p-anisidine with substituted malonic esters. For instance, the thermal condensation of an aniline derivative with diethyl phenylmalonate is a known method for preparing 4-hydroxy-3-phenylquinolin-2(1H)-ones. nih.gov Adapting this procedure by reacting p-anisidine with diethyl phenylmalonate would lead to the formation of the quinolinone ring system with the desired substituents at the C-3 and C-6 positions.

The table below summarizes cyclization reactions that utilize p-anisidine to incorporate the C-6 methoxy group.

Reaction NameKey ReactantsTypical ConditionsIntermediate/Product
Conrad-Limpach Synthesisp-Anisidine, Ethyl Benzoylacetate1. Condensation (Acid or base catalysis); 2. Thermal cyclization (~250 °C, inert solvent)This compound
Malonic Ester Condensationp-Anisidine, Diethyl PhenylmalonateThermal condensation (~200–290 °C)4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one
Camps Cyclization (Hypothetical)N-(2-acyl-4-methoxyphenyl)amideBase-catalyzed intramolecular cyclization (e.g., NaOH)6-Methoxy-substituted quinolin-4-one

Strategy 2: O-Methylation of a 6-Hydroxyquinolinone Precursor

An alternative strategy involves the introduction of the methoxy group at a later stage of the synthesis. This is achieved by first preparing the corresponding 6-hydroxy-3-phenylquinolin-4(1H)-one and then performing a selective O-methylation of the phenolic hydroxyl group. This approach is advantageous when the 6-hydroxy analogue is more readily accessible or when derivatization at this position is desired.

The synthesis of the 6-hydroxyquinolinone precursor would typically start from 4-aminophenol, following similar cyclization strategies as described above (e.g., Conrad-Limpach). Once the 6-hydroxy-3-phenylquinolin-4(1H)-one is obtained, the phenolic hydroxyl group at C-6 can be methylated. This transformation is a standard Williamson ether synthesis. Common methylating agents are employed for this purpose, such as dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I), in the presence of a weak base like potassium carbonate (K₂CO₃) and an appropriate solvent like acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl, which is more acidic than the N-H proton of the quinolinone ring, forming a phenoxide ion that then acts as a nucleophile to attack the methylating agent.

The conditions for this methylation are outlined in the following table.

PrecursorMethylating AgentBaseSolventProduct
6-Hydroxy-3-phenylquinolin-4(1H)-oneDimethyl Sulfate (DMS)Potassium Carbonate (K₂CO₃)AcetoneThis compound
6-Hydroxy-3-phenylquinolin-4(1H)-oneMethyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)This compound

This two-step approach, involving the synthesis and subsequent methylation of the 6-hydroxy intermediate, offers a versatile route to the target compound and allows for the synthesis of other 6-alkoxy analogues by varying the alkylating agent. researchgate.net

Theoretical and Computational Investigations of 6 Methoxy 3 Phenylquinolin 4 1h One and Analogues

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the fundamental properties of quinolinone derivatives. These methods allow for the detailed analysis of molecular structure and electronic characteristics. For quinolinone analogues, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the computed properties.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating it is more readily able to engage in chemical reactions. For quinolinone analogues, the analysis of these orbitals reveals how substituent groups influence the electronic distribution and reactivity of the molecule. For example, in related heterocyclic compounds, the HOMO-LUMO energy gap has been calculated to be as low as -0.08657 eV, indicating high chemical reactivity and biological activity.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Quinolinone Analogue

Parameter Value Reference
HOMO Energy -0.21178 eV
LUMO Energy -0.12521 eV

Note: Data presented is for a related heterocyclic Schiff base to illustrate the application of these calculations.

The distribution of HOMO and LUMO orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attacks, respectively. Molecular electrostatic potential (MEP) maps further complement this analysis by visualizing the electron density distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-deficient regions (prone to nucleophilic attack).

Conformational Analysis and Stability Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and identifying its most stable geometric arrangement. For complex molecules like 6-Methoxy-3-phenylquinolin-4(1H)-one, which contains rotatable bonds, multiple conformations may exist. Theoretical calculations can determine the relative energies of these conformers to identify the most stable, and therefore most abundant, form.

In studies of similar quinolinone structures, it has been observed that the heterocyclic ring often adopts a half-chair conformation, with bulky substituents like phenyl groups preferring a pseudo-equatorial position to minimize steric hindrance. For a close analogue, 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one, detailed NMR spectroscopy, including COSY and HMBC experiments, has been used to elucidate its precise conformation in solution, confirming the connectivity and spatial arrangement of its atoms.

Prediction of Reactivity and Stability Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can react.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are valuable in predicting the behavior of the molecule in chemical reactions and biological systems. For instance, a molecule identified as a "soft molecule" with a high electrophilicity index is predicted to have strong binding capabilities with biomolecules.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein or enzyme (receptor). These methods are fundamental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.

Ligand-Target Interactions with Enzymes and Receptors

Molecular docking studies on quinolinone derivatives have explored their interactions with various biological targets, including enzymes implicated in cancer and other diseases. For example, 4-phenyl-2-quinolone derivatives, which are structurally similar to this compound, have been docked into the colchicine-binding site of tubulin, a protein crucial for cell division and a key target for anticancer drugs. Other studies have investigated the docking of quinolone derivatives against targets like HIV reverse transcriptase and phosphatidylinositol 3-kinase (PI3Kα).

These simulations identify the specific amino acid residues in the binding pocket of the target that interact with the ligand. The types of interactions typically observed include:

Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

For instance, in the docking of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides with PI3Kα, hydrogen bonds with key binding residues in the kinase domain were identified as critical for the compound's inhibitory activity.

Binding Modes and Affinity Prediction

The primary outputs of a molecular docking simulation are the predicted binding pose (or mode) of the ligand within the receptor's active site and a scoring function that estimates the binding affinity. The binding affinity is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger interaction.

Table 2: Example of Molecular Docking Results for Quinoline (B57606) Derivatives Against Various Targets

Compound Type Target Best Docking Score (kcal/mol) Reference
Pyrimidine-containing quinoline HIV Reverse Transcriptase -10.675
(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide Aurora A kinase -8.20

Note: This table presents data for various quinoline derivatives to illustrate the range of targets and binding affinities studied.

The predicted binding mode provides a visual representation of how the ligand fits into the active site and which functional groups are involved in key interactions. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the chemical structure of a compound affect its biological activity. By analyzing the binding modes of a series of analogues, researchers can design new compounds with improved affinity and selectivity for the target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are pivotal computational tools in modern drug discovery. They establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity. For quinolinone derivatives, including analogues of this compound, these in silico methods provide deep insights into the structural requirements for desired therapeutic effects and help in identifying potential toxicophores, thereby guiding the synthesis of more potent and safer agents.

The foundation of any QSAR/QSTR model lies in the careful selection of molecular descriptors and the development of a statistically robust mathematical model. Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For quinolinone analogues, a wide array of descriptors are typically calculated to capture the structural diversity within a series of compounds. These can be broadly categorized as 2D and 3D descriptors.

Descriptor Classes:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for understanding interactions with biological targets. turkjps.org

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that measures the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. dergipark.org.tr

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, including molecular weight, molar refractivity, and various topological indices. dergipark.org.trresearchgate.net

Quantum Chemical Descriptors: Parameters like molecular hardness, softness, and electronegativity, often calculated using Density Functional Theory (DFT), provide insights into the reactivity of the molecules. dergipark.org.trresearchgate.net

Model Development: Once the descriptors are calculated, various statistical methods are employed to build the QSAR/QSTR model.

2D-QSAR: These models use descriptors that can be calculated from the 2D representation of the molecule. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation correlating the biological activity with the most significant descriptors. turkjps.orgnih.gov Machine learning-based methods like k-Nearest Neighbors (KNN), Decision Trees (DT), and Gradient Boosting (GB) are also increasingly utilized to develop more complex, non-linear models. nih.gov

3D-QSAR: These methods require the 3D alignment of the molecules in a dataset and provide a more intuitive understanding of the structure-activity relationship.

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic fields around the aligned molecules. The resulting model is often visualized using contour maps, which show regions where bulky groups (steric) or specific charge distributions (electrostatic) would increase or decrease biological activity. rsc.orgnih.govdovepress.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the molecular properties required for activity. nih.govdovepress.comnih.gov

The predictive power and robustness of the developed models are rigorously validated using internal (e.g., cross-validation, q²) and external validation techniques (e.g., prediction on a test set, r²_pred). turkjps.orgnih.gov

Model TypeCommon Descriptors Used for QuinolinonesTypical Statistical MethodsKey Outputs
2D-QSAR/QSTRlogP, Molar Refractivity, HOMO/LUMO energies, Topological indices, Dipole MomentMultiple Linear Regression (MLR), Machine Learning (e.g., KNN, GB)A mathematical equation correlating descriptors with activity/toxicity.
3D-QSAR (CoMFA)Steric Fields, Electrostatic FieldsPartial Least Squares (PLS)3D contour maps indicating favorable/unfavorable steric and electrostatic regions.
3D-QSAR (CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor FieldsPartial Least Squares (PLS)3D contour maps for five different physicochemical properties.

QSAR and QSTR studies on various quinolinone and quinoline analogues have revealed significant correlations between specific molecular descriptors and their biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects.

For instance, in studies on quinolinone derivatives as anticancer agents, it has been found that both electronic and steric parameters play a crucial role. researchgate.net The electronegativity, mass, and partial charges of substituents on the quinoline ring can significantly influence the compound's ability to inhibit specific targets like c-MET kinase. turkjps.org

3D-QSAR studies provide more granular insights. CoMFA and CoMSIA contour maps for various quinolinone series often highlight key structural features:

Steric Fields: Contour maps might indicate that bulky substituents at certain positions (e.g., the phenyl ring at C3 or substituents on the quinolinone core) are favorable for activity, suggesting these groups fit into a large hydrophobic pocket in the target protein. Conversely, unfavorable steric regions might indicate steric hindrance.

Electrostatic Fields: The models can show that electropositive or electronegative potentials are preferred in specific regions. For example, a region of positive potential near a substituent could suggest that an electron-withdrawing group at that position would enhance activity through favorable electrostatic interactions with the target. nih.gov

Hydrophobic and H-bond Fields (CoMSIA): These maps can pinpoint where hydrophobic groups or hydrogen bond donors/acceptors are required to optimize ligand-receptor interactions. A favorable H-bond acceptor region near the methoxy (B1213986) group at C6 of the this compound scaffold would suggest its importance in binding.

Similarly, QSTR models can correlate descriptors with toxicity. For example, certain structural modifications on the quinolone ring have been shown to alter toxicity profiles. researchgate.net The presence of specific functional groups can be flagged as potential structural alerts for toxicity. turkjps.org

Molecular DescriptorGeneral Correlation with Biological Activity of Quinolinone AnaloguesExample of Influence
logP (Hydrophobicity)Often shows a parabolic relationship; optimal lipophilicity is required for cell permeability without compromising solubility.Increased lipophilicity can enhance membrane transport, but excessive lipophilicity might lead to poor bioavailability.
Dipole MomentInfluences polar interactions with the target receptor.A higher dipole moment might be favorable if the binding site is polar.
HOMO/LUMO EnergyRelates to the molecule's ability to donate or accept electrons in charge-transfer interactions.A lower LUMO energy might indicate a better electron acceptor, potentially enhancing interactions with electron-rich residues in the target.
Steric Descriptors (e.g., Molar Volume)Correlates with the fit of the molecule within the binding pocket.Larger substituents may be beneficial in large pockets but detrimental if they cause steric clashes. researchgate.net
H-bond Acceptors/DonorsCrucial for forming specific hydrogen bonds that anchor the ligand in the active site.The carbonyl oxygen at C4 and the methoxy group at C6 are potential H-bond acceptors.

The ultimate goal of developing QSAR and QSTR models is to use them as predictive tools for the rational design of new, more effective, and safer compounds. These models allow for the virtual screening of large libraries of hypothetical compounds and the prioritization of candidates for synthesis and biological testing, thereby saving significant time and resources. nih.govnih.gov

The predictive power of a validated QSAR model can be harnessed in several ways:

Activity Prediction: The model equation (from 2D-QSAR) or the 3D model (from CoMFA/CoMSIA) can be used to predict the biological activity of novel, unsynthesized analogues of this compound.

Guided Structural Modification: The contour maps generated by 3D-QSAR are particularly powerful for guiding the design process. dovepress.com For example, if a CoMFA map shows a green contour (sterically favorable) near the para-position of the C3-phenyl ring, it suggests that adding a bulky group there could enhance activity. If a blue contour (positive potential favorable) is located near the C6-methoxy group, it might indicate that a more electron-withdrawing substituent would be beneficial.

Toxicity Prediction: QSTR models can be used to flag molecules with a high probability of being toxic. By analyzing the structural features that contribute to toxicity, medicinal chemists can design analogues that avoid these liabilities, leading to an improved safety profile.

This predictive approach enables an iterative cycle of design, prediction, synthesis, and testing. By focusing synthetic efforts on compounds predicted to have high activity and low toxicity, the efficiency of the drug discovery process for novel quinolinone-based therapeutic agents is significantly enhanced.

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Correlations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of the molecule. Theoretical calculations, often using Density Functional Theory (DFT), support the assignment of experimental vibrational bands.

The FT-IR and Raman spectra of 6-Methoxy-3-phenylquinolin-4(1H)-one are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The quinolinone core, phenyl substituent, and methoxy (B1213986) group each contribute to a unique vibrational signature.

Carbonyl and N-H Vibrations: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the 4-oxo group, typically observed in the 1630-1680 cm⁻¹ region for similar quinolinone structures. The N-H stretching vibration of the quinolinone ring is expected to appear as a broad band in the 3200-3400 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations from both the quinoline (B57606) and phenyl rings are anticipated in the 3000-3100 cm⁻¹ region. scialert.net Aromatic C=C stretching vibrations typically produce a series of bands in the 1430-1625 cm⁻¹ range.

Methoxy Group Vibrations: The methoxy group gives rise to characteristic C-H stretching vibrations (asymmetric and symmetric) between 2900 and 3000 cm⁻¹. The asymmetric and symmetric deformations of the methyl group are expected around 1440-1465 cm⁻¹ and 1370-1390 cm⁻¹, respectively. The C-O stretching vibration of the aryl ether linkage is typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which are useful for determining the substitution pattern of the aromatic rings, occur below 900 cm⁻¹. scialert.net

Table 1: Characteristic FT-IR Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200-3400Medium-Strong, Broad
Aromatic C-H Stretch3000-3100Medium-Weak
Methoxy C-H Stretch2900-3000Medium-Weak
C=O Stretch (Amide)1630-1680Strong
Aromatic C=C Stretch1430-1625Medium-Variable
Methoxy C-H Bend1370-1465Medium
C-O Stretch (Aryl Ether)1200-1275Strong
C-H Out-of-Plane Bend< 900Medium-Strong

The vibrational spectrum of this compound can be influenced by the molecule's conformation. The primary conformational flexibility arises from the rotation of the C3-phenyl bond and the C6-methoxy bond.

Theoretical studies on similar methoxy-substituted aromatic compounds show that the orientation of the methoxy group relative to the aromatic ring can influence the frequencies of associated vibrational modes. researchgate.net For the C3-phenyl group, steric hindrance may restrict free rotation, leading to a preferred dihedral angle. This fixed conformation can affect the coupling of vibrational modes between the phenyl ring and the quinolinone system, resulting in subtle shifts in the observed spectral bands. scielo.br Changes in crystal packing or solvent environment can alter these conformations, which may be detectable as changes in the vibrational spectra. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its structure. The number of signals, their chemical shifts (δ), integration values, and coupling patterns (J) allow for the complete assignment of the molecular skeleton.

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the N-H proton (a broad singlet at high chemical shift, >10 ppm), aromatic protons on both the quinolinone and phenyl rings (typically in the 7.0-8.5 ppm range), a sharp singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, and a characteristic singlet for the H2 proton on the quinolinone ring. The specific splitting patterns of the aromatic protons on the quinolinone core (e.g., H5, H7, H8) are crucial for confirming the 6-methoxy substitution pattern and differentiating it from other isomers.

¹³C NMR Spectrum: The carbon spectrum will display signals for all unique carbon atoms in the molecule. The carbonyl carbon (C4) is expected to resonate at a high chemical shift (>170 ppm). Aromatic carbons will appear in the 100-150 ppm range, with carbons attached to the oxygen and nitrogen atoms shifted downfield. The methoxy carbon (-OCH₃) will show a characteristic signal around 55-60 ppm. researchgate.net The chemical shift of the methoxy carbon can be indicative of its orientation relative to the aromatic ring. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
N1-H>10.0 (bs)-
C2~8.0 (s)~140
C3-~125
C4->170
C4a-~140
C5~7.5 (d)~115
C6-~155
C7~7.3 (dd)~122
C8~7.8 (d)~128
C8a-~120
6-OCH₃~3.9 (s)~56
Phenyl C1'-~135
Phenyl H/C 2',6'~7.4 (m)~129
Phenyl H/C 3',5'~7.3 (m)~128
Phenyl H/C 4'~7.2 (m)~127

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, bs = broad singlet.

While 1D NMR provides fundamental data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex molecules like quinolinone derivatives. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks, which is essential for identifying adjacent protons within the aromatic spin systems of the quinoline and phenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. nih.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.govipb.pt For instance, it can show correlations from the methoxy protons to the C6 carbon, confirming the position of the methoxy group. It also helps in assigning quaternary (non-protonated) carbons, which are not visible in HSQC/HMQC spectra. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximity of protons, providing valuable information about the molecule's 3D conformation, such as the relative orientation of the C3-phenyl ring.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its conjugation and photophysical properties. The extended π-system of the this compound core is expected to result in distinct electronic spectra.

The UV-Vis absorption spectrum is anticipated to show multiple absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The presence of the methoxy group, an electron-donating group, and the phenyl ring can influence the position (λ_max) and intensity of these absorption maxima. Solvatochromic effects, where the absorption maxima shift with solvent polarity, are also expected for this type of polar, conjugated molecule. researchgate.net

Many quinolinone derivatives are known to be fluorescent. sciforum.net Upon excitation at an appropriate wavelength, this compound is likely to exhibit fluorescence emission. The emission wavelength, quantum yield, and Stokes shift (the difference between absorption and emission maxima) are key photophysical parameters. The fluorescence properties are highly sensitive to the molecular structure and the local environment. researchgate.netresearchgate.net The methoxy group at the 6-position generally influences the fluorescence properties, potentially leading to emission at longer wavelengths compared to unsubstituted analogues. sciforum.netsciforum.net

Table 3: Predicted Photophysical Properties for this compound

PropertyPredicted Value / Observation
Absorption Maxima (λ_abs)~320-380 nm (π-π* transitions)
Molar Absorptivity (ε)High (characteristic of π-conjugated systems)
Emission Maxima (λ_em)~400-500 nm
Stokes ShiftModerate to Large
Fluorescence Quantum Yield (Φ_F)Dependent on solvent and molecular rigidity
SolvatochromismExpected red shift in emission with increasing solvent polarity

Photoemission Spectroscopy (Valence and Core Level)

Photoemission spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for probing the electronic structure of a compound. It measures the binding energies of core and valence electrons upon irradiation with X-rays.

Investigation of Electronic Structure and Binding Energies

XPS analysis provides direct information about the elemental composition and chemical environment of atoms within a molecule. Each element (e.g., C, N, O) gives rise to characteristic core-level peaks (e.g., C 1s, N 1s, O 1s). The precise binding energy of these peaks is sensitive to the local chemical state of the atom. For example, the C 1s binding energy for a carbon atom in a carbonyl group (C=O) would be higher than that for a carbon in a phenyl ring due to the electron-withdrawing nature of the oxygen atom. Analysis of these chemical shifts provides a detailed picture of the molecule's electronic structure. Valence band XPS spectra would reveal the distribution of the occupied molecular orbitals.

Comparison with Theoretical Calculations

The experimental binding energies obtained from XPS are often compared with theoretical calculations to aid in peak assignment and validate computational models. Theoretical core-level binding energies can be calculated using methods such as the Hartree-Fock (HF) or DFT approaches. nih.gov These calculations determine the energy difference between the neutral molecule and the core-ionized final state (ΔSCF method). Comparing the calculated binding energies for each unique atom in this compound with the experimental XPS spectrum would allow for unambiguous assignment of the observed peaks and provide a deeper understanding of the electronic charge distribution within the molecule.

Structure Activity Relationship Sar Studies and Mechanism of Action for Quinolin 4 1h One Derivatives

The biological activity of quinolin-4(1H)-one derivatives is intricately linked to their structural features. SAR studies have been instrumental in identifying the key chemical moieties and spatial arrangements that govern their efficacy, particularly as antimicrobial and anticancer agents. researchgate.netmdpi.com

General Structure-Activity Principles of the Quinolinone Scaffold

The quinolinone core acts as a foundational scaffold, and its potency and selectivity can be finely tuned by introducing various substituents at specific positions. Modifications at the N-1, C-2, C-3, C-5, C-6, and C-7 positions have been extensively studied to optimize the pharmacological profile of these compounds. mdpi.comresearchgate.net

C-2 Position: The nature of the substituent at the C-2 position can influence the bioactivity of the quinolinone scaffold. Studies on the related 5,8-quinolinedione (B78156) moiety indicate that the type of group at C-2 affects enzymatic conversion rates. mdpi.com

C-3 Position: The group at the C-3 position plays a role in maintaining the correct orientation for target binding. It is believed that this substituent should be coplanar with the quinoline (B57606) ring to ensure optimal activity. mdpi.com

C-5 Position: Substituents at the C-5 position can significantly affect the molecule's ability to penetrate cells and bind to its biological target. mdpi.com

C-6 Position: The C-6 position is a key site for modification. For antibacterial activity, a fluorine atom is considered the optimal substituent at this position. mdpi.com

C-7 Position: The substituent at the C-7 position is directly involved in the interaction with the target enzyme, such as topoisomerase. mdpi.com The introduction of bulky aromatic rings at this position can enhance antitumor properties. mdpi.com

Interactive Table: Impact of Substituents on Quinolin-4(1H)-one Activity

PositionType of SubstituentObserved Effect on Activity
N-1 Alkyl, ArylIncreases overall potency. researchgate.net
C-2 VariousInfluences enzymatic conversion rates. mdpi.com
C-3 VariousShould be coplanar with the quinoline ring for optimal activity. mdpi.com
C-5 VariousAffects cell penetration and target binding. mdpi.com
C-6 FluorineOptimal for antibacterial activity. mdpi.com
C-7 Aromatic RingsEnhances antitumor properties by interacting with the target enzyme. mdpi.com

The structural rigidity and electronic properties of the quinolinone scaffold are fundamental to its mechanism of action.

The planarity of the polycyclic aromatic structure is essential for effective intermolecular interactions, such as π-π stacking, with biological targets like DNA and enzymes. rsc.org The flat nature of the ring system allows it to intercalate into DNA or fit within the active sites of enzymes. nih.gov

Hydrogen bonding is another critical factor. The carbonyl oxygen of the quinolinone ring can act as a hydrogen bond acceptor, while other functional groups, such as amines or hydroxyls substituted on the ring, can act as hydrogen bond donors or acceptors. stereoelectronics.org These interactions are vital for the specific and stable binding of the molecule to its target, such as the formation of hydrogen bonds with amino acid residues (e.g., tyrosine) in an enzyme's active site. mdpi.comnih.govnih.gov

Mechanism of Action of Quinolinone Derivatives at a Molecular and Cellular Level (Preclinical)

At the molecular level, quinolinone derivatives, particularly the well-studied fluoroquinolones, exert their biological effects by targeting essential enzymes involved in DNA replication and maintenance. researchgate.netnih.gov

The primary mechanism of action for many quinolinone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govwikipedia.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair. scispace.com Unlike many antibiotics that inhibit a critical cellular process, quinolones corrupt the function of these enzymes, turning them into cellular toxins that induce lethal DNA damage. nih.gov

DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication.

Topoisomerase IV (ParC₂ParE₂): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. nih.gov

By inhibiting these enzymes, quinolones block DNA replication and repair, ultimately leading to bacterial cell death. nih.govresearchgate.net

Topoisomerases function by creating transient double-stranded breaks in the DNA, passing another segment of DNA through the break, and then resealing it. nih.govnih.gov Quinolones exert their effect by binding to the enzyme-DNA complex and stabilizing this intermediate state, known as the cleavage complex. scispace.comresearchgate.net This stabilization prevents the enzyme from resealing the DNA break. nih.gov The accumulation of these stalled cleavage complexes acts as a physical barrier to the movement of DNA replication forks and transcription machinery, which can lead to the generation of permanent, lethal double-stranded DNA breaks. nih.govnih.gov This mode of action classifies quinolones as "topoisomerase poisons." nih.gov

An important aspect of the quinolone mechanism is their ability to preferentially target either DNA gyrase or topoisomerase IV, depending on the bacterial species and the specific quinolone derivative. nih.gov

Gram-Negative Bacteria: In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target for quinolones. nih.govnih.gov

Gram-Positive Bacteria: Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is often the primary target. nih.govnih.gov

This differential targeting has significant implications for antibacterial spectrum and the development of resistance. Some newer quinolones have been developed to have similar potency against both enzymes, which can broaden their spectrum of activity. nih.gov

Enzyme Inhibition Beyond Topoisomerases

While quinolin-4(1H)-one derivatives are well-known for their interactions with topoisomerases, their inhibitory effects extend to a diverse range of other clinically relevant enzymes. These interactions are often highly dependent on the nature and position of substituents on the quinolinone core and any appended phenyl rings.

Derivatives of the quinolin-4(1H)-one scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have been synthesized and evaluated for their ability to inhibit both cholinesterases and monoamine oxidases. One of the most promising compounds from this series, TM-33, demonstrated potent and balanced inhibitory activities against AChE and BChE. researchgate.net Molecular modeling studies suggest that this compound binds to both the catalytic active site and the peripheral anionic site of AChE. researchgate.net

The structure-activity relationship for these compounds indicates that the length of the O-alkylamine linker and the nature of the terminal amine are crucial for inhibitory potency. For instance, a six-carbon atom linker coupled with a terminal piperidine (B6355638) moiety was found to be optimal for balanced inhibition of both AChE and MAOs in a series of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives. rsc.org

CompoundLinker LengthTerminal GroupeeAChE IC50 (µM)hAChE IC50 (µM)
3e 6 carbonsPiperidine0.280.34

Data sourced from multiple studies on quinolinone derivatives.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

While the specific compound "6-Methoxy-3-phenylquinolin-4(1H)-one" has not been extensively studied as a carbonic anhydrase inhibitor, related quinazolinone and quinoline sulfonamide derivatives have shown significant inhibitory activity. For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides displayed nanomolar inhibition of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov The presence of a sulfonamide group is a key pharmacophoric feature for potent CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.

Structure-activity relationship studies on these related scaffolds have shown that hydrophobic substituents on the quinazoline (B50416) ring can enhance inhibitory potency against certain isoforms. nih.gov For example, compounds with hydrophobic groups at the 6-position of the quinazoline ring showed greater inhibitory activity against hCA I compared to the standard drug, acetazolamide. nih.gov

CompoundSubstitution at 6-positionhCA I Ki (nM)hCA II Ki (nM)
3a Hydrophobic89.48.7
4e Hydrophobic91.24.6
4f Hydrophobic60.9-
Acetazolamide (Standard) -250.012.1

Data is for structurally related 4-anilinoquinazoline-based benzenesulfonamides.

Monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT) are key enzymes in the degradation of catecholaminergic neurotransmitters, such as dopamine (B1211576). nih.gov Their inhibition is a therapeutic strategy in the management of Parkinson's disease.

While direct studies on "this compound" are limited, research on related structures suggests the potential of the quinoline scaffold in MAO inhibition. For example, some 3,4-dihydroquinolin-(1H)-2-one derivatives have been synthesized and evaluated for their MAO inhibitory activities. frontiersin.org One compound, N-amino-3,4-dihydroquinoline-(1H)-2-one, which has a free amine group, was found to be a competitive and reversible inhibitor of rat liver MAO-B. frontiersin.org This suggests that the quinolinone core can serve as a template for the design of MAO-B inhibitors.

Furthermore, a study on 3-phenylcoumarin (B1362560) derivatives, which share the "3-phenyl" substitution pattern, revealed potent and selective MAO-B inhibition. nih.govbohrium.com The most potent compound in this series, 6-chloro-3-(3'-methoxyphenyl)coumarin, had an IC50 value of 0.001 µM for MAO-B. bohrium.com This highlights the importance of the 3-phenyl group for MAO-B inhibitory activity.

Compound ClassKey Structural FeatureTarget EnzymeNotable Activity
3,4-dihydroquinolin-(1H)-2-oneFree amine groupMAO-BCompetitive and reversible inhibition
3-phenylcoumarins3-phenyl substitutionMAO-BIC50 values in the nanomolar range

Data on related scaffolds suggesting potential for MAO-B inhibition.

There is currently a lack of specific research on the COMT inhibitory activity of quinolin-4(1H)-one derivatives.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinolin-4(1H)-one scaffold has been explored for the development of inhibitors of various kinases.

C-RAF Inhibition: The RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers. researchgate.netnih.gov Several quinoline derivatives have been designed and synthesized as selective C-RAF kinase inhibitors. nih.gov In one study, a series of diarylurea and diarylamide derivatives incorporating a quinoline core were evaluated, with compound 1j emerging as the most potent C-RAF kinase inhibitor with an IC50 value of 0.067 µM. nih.gov These compounds demonstrated high selectivity for C-RAF over other kinases. nih.gov

EGFR Tyrosine Kinase (TK) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it an important therapeutic target. The quinazoline core, structurally similar to quinolinone, is a well-established scaffold for EGFR inhibitors. researchgate.net SAR studies of 4-anilino-quinazoline derivatives have shown that the quinazoline nitrogen atoms form crucial hydrogen bonds within the ATP-binding site of the kinase. researchgate.net The 6-methoxy group, as seen in the subject compound, is a common feature in many potent EGFR inhibitors, contributing to favorable interactions. For instance, the PET probe ¹⁸F-MPG , which contains a 6-methoxyquinazolinyl amine core, has shown high therapeutic efficacy in non-small cell lung cancer cells. rsc.org

CompoundTarget KinaseIC50 (µM)
1j (quinoline derivative) C-RAF0.067
F-MPG (6-methoxyquinazoline) EGFR0.0053
OH-MPG (6-methoxyquinazoline) EGFR0.0020

Data from studies on quinoline and quinazoline derivatives.

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization is a well-established anticancer strategy. Several quinolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site.

A study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which are structurally related to the subject compound, identified them as potent tubulin polymerization inhibitors. researchgate.net Optimization of the lead compound 1a led to the discovery of compound 4a , which exhibited a strong inhibitory effect on tubulin polymerization with an IC50 of 0.85 µM and potent cytotoxicity against human tumor cells. researchgate.net

Another study on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone also demonstrated their activity as tubulin polymerization inhibitors. researchgate.net The most active compound, 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one, was shown to inhibit microtubule formation. researchgate.net

CompoundKey Structural FeaturesTubulin Polymerization IC50 (µM)
4a N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline0.85
CA-4 (reference) -1.2
7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one Fluorinated 2-phenyl-3-hydroxy-4(1H)-quinolinone-

Data from studies on quinolinone derivatives and related analogs.

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is an important therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia.

While direct studies on "this compound" are not widely available, research on related quinoline and dihydroquinazolin-4(1H)-one derivatives has shown promising results. A series of dihydroquinazolin-4(1H)-one derivatives exhibited significant to moderate inhibition against both α-amylase and α-glucosidase. The inhibitory potential was found to be dependent on the substituents on the aromatic rings.

In another study, quinoline–1,3,4-oxadiazole conjugates also demonstrated low micromolar α-glucosidase inhibition. Kinetic studies revealed a non-competitive mode of inhibition for these compounds, suggesting they act as allosteric inhibitors.

Compound ClassTarget EnzymeIC50 Range (µM)
Dihydroquinazolin-4(1H)-one derivativesα-amylase23.33 - 88.65
Dihydroquinazolin-4(1H)-one derivativesα-glucosidase25.01 - 89.99
Quinoline–1,3,4-oxadiazole conjugatesα-glucosidaselow micromolar

Data from studies on structurally related heterocyclic compounds.

Cellular Pathway Modulation (Preclinical)

Quinolin-4(1H)-one derivatives have demonstrated significant potential in oncology by inducing cell cycle arrest and apoptosis in various cancer cell lines. nih.gov The mechanism often involves targeting key regulators of cell proliferation and survival. For example, certain 4(1H)-quinolone derivatives inhibit microtubule assembly by binding to the colchicine-binding site of β-tubulin, which consequently leads to mitotic arrest and apoptosis. nih.gov

Studies on related 4-aminoquinazoline derivatives have shown that they can selectively inhibit phosphatidylinositol 3-kinase alpha (PI3Kα), a key component of a signaling pathway frequently overactive in cancer. nih.gov Inhibition of the PI3K/Akt pathway by these compounds leads to the suppression of cell proliferation, G1 phase cell cycle arrest, and the induction of apoptosis through a mitochondrial-dependent pathway. nih.gov The antiproliferative activity is often potent, with IC₅₀ values in the nanomolar range against various cancer cell lines. nih.gov

Effects of Quinolinone and Related Derivatives on Cell Cycle and Apoptosis
Compound ClassMechanism of ActionEffect on Cell CycleApoptotic PathwayReference
4(1H)-Quinolone derivativesInhibition of microtubule assemblyMitotic Arrest- nih.gov
4-Aminoquinazoline derivativesPI3Kα inhibitionG1 ArrestMitochondrial-dependent nih.gov

The metastatic cascade is a complex process involving cell migration and invasion, often facilitated by enzymes such as matrix metalloproteinases (MMPs). MMP-9, in particular, plays a critical role in degrading the extracellular matrix, a key step in tumor invasion. Certain quinolin-4-one derivatives, especially fluoroquinolinones, have been reported to suppress the production of MMP-9. mdpi.com This inhibition of MMP-9 activity can hinder the ability of cancer cells to migrate and invade surrounding tissues, thereby reducing their metastatic potential. While specific inhibitors targeting the hemopexin domain of MMP-9 have been developed to block cell migration, the direct action of this compound on MMP-9 requires further specific investigation. researchgate.net

Quinolinone derivatives have been shown to modulate the activity of key neuronal and inflammatory receptors.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function, but its overactivation can lead to excitotoxicity and neuronal death. wikipedia.orgnih.gov Certain 3-Acyl-4-hydroxyquinolin-2(1H)-ones have been identified as systemically active anticonvulsants that act through antagonism at the glycine (B1666218) modulatory site of the NMDA receptor complex. acs.org This demonstrates the potential of the quinolinone scaffold to generate central nervous system-active agents by targeting specific sites on this complex receptor. acs.org

P2X7 Receptor (P2X7R): The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, where its activation triggers inflammatory responses. Antagonism of P2X7R is a promising strategy for treating neuroinflammatory diseases. nih.gov A structural hybrid compound containing a quinoline moiety, 1-((adamantan-1-yl)methyl)-2-cyano-3-(quinolin-5-yl)guanidine, was developed and characterized as a potent P2X7R antagonist. nih.gov Pharmacological studies indicated that it acts as a slowly reversible negative allosteric modulator (NAM), suggesting that specific structural features, such as the adamantane (B196018) group, promote binding to an allosteric site on the receptor. nih.gov Other quinolinone and quinoline-based derivatives have also been explored for their P2X7R antagonistic activity. nih.gov

Mitochondria are central to cellular metabolism and apoptosis. The induction of mitochondrial dysfunction is a known mechanism of action for several cytotoxic compounds. A furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), was found to induce apoptosis through direct action on mitochondria. nih.gov The study revealed that intracellular oxidation of HOFQ leads to products that cause the opening of the mitochondrial permeability transition pore, resulting in mitochondrial depolarization, a key event in the apoptotic cascade. nih.gov Similarly, quinolinic acid has been shown to impair mitochondrial function by decreasing the respiratory control ratio, transmembrane potential, and the activity of mitochondrial complexes. nih.gov Furthermore, some 4-Hydroxyquinazoline (B93491) derivatives have been observed to cause depolarization of the mitochondrial membrane, linking them to apoptosis induction. mdpi.com

The modulation of reactive oxygen species (ROS) levels is another mechanism through which quinolinone derivatives can exert their biological effects. While some derivatives have been developed as inhibitors of ROS production, others can stimulate ROS generation, leading to oxidative stress and subsequent cell death. nih.gov For instance, certain 4-hydroxyquinazoline derivatives were found to stimulate the formation of intracellular ROS, which contributed to mitochondrial membrane depolarization and apoptosis. mdpi.com This dual capability—either inhibiting or promoting ROS production—highlights the chemical versatility of the quinolinone scaffold and suggests that the nature and position of substituents can finely tune the compound's effect on cellular redox balance. mdpi.comnih.gov

Biological Activity Spectrum of Quinolinone Derivatives Preclinical Studies

Anticancer Activities

Derivatives based on the quinolinone core are recognized for their potent cytotoxic effects against various cancer cells. Research has focused on modifying the basic structure to enhance efficacy and selectivity, leading to the identification of several promising compounds.

In Vitro Studies on various Cancer Cell Lines

A range of substituted quinolinone derivatives has demonstrated significant antiproliferative effects in laboratory settings. For instance, a series of 5-hydroxy-6-methoxy-2-phenylquinolin-4-one derivatives showed potent anticancer activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.03 to 0.11 μM against human leukemia (HL-60), colon cancer (HCT116), liver cancer (Hep3B), and non-small cell lung cancer (NCI-H460) cell lines. nih.gov

Similarly, a related structural isomer, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one, also exhibited notable anticancer activity. nih.gov This compound, a 4-phenyl-2-quinolone, displayed strong antiproliferative action against colon cancer (COLO205) and lung cancer (H460) cell lines, with IC50 values of 0.32 μM and 0.89 μM, respectively. nih.gov

Compound ClassSpecific Derivative ExampleCancer Cell LineReported IC50 Value (µM)
5-hydroxy-6-methoxy-2-phenylquinolin-4-one derivatives2PQ-5, 2PQ-6HL-60 (Leukemia)0.03 - 0.11
HCT116 (Colon)0.03 - 0.11
Hep3B (Liver)0.03 - 0.11
NCI-H460 (Lung)0.03 - 0.11
6-methoxy-4-phenylquinolin-2(1H)-one derivative6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-oneCOLO205 (Colon)0.32
H460 (Lung)0.89

Identification of Promising Anticancer Lead Compounds

From these in vitro screenings, specific derivatives have been identified as potential lead compounds for further drug development. One such compound is 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (designated as 6h), which exhibited strong inhibitory activity against a variety of human cancer cell lines, with particular potency against non-small cell lung cancer NCI-H522. nih.gov This compound was proposed as a new anticancer lead due to its significant inhibition of cancer cells and comparatively low toxicity against normal cell lines. nih.gov

Another promising agent, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (designated as 4d), emerged from a study on related analogs. researchgate.net This derivative showed highly selective and potent inhibitory effects against MDA-MB-435 melanoma cells and was identified as a novel lead compound that warrants further optimization. researchgate.net These findings underscore the potential of the substituted quinolin-4-one scaffold as a basis for developing new anticancer therapeutics. nih.govresearchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

Beyond their anticancer properties, quinolinone derivatives have been investigated for their ability to combat microbial infections, including those caused by bacteria, fungi, and protozoa.

Activity Against Gram-Positive and Gram-Negative Bacteria

Preclinical studies have indicated that certain quinolinone-related structures possess antibacterial properties. While research on 6-methoxy-3-phenylquinolin-4(1H)-one itself is specific, related heterocyclic compounds have shown activity. For example, some thiazolin-4-one derivatives have demonstrated moderate to good inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, studies on 6H-1,2-oxazin-6-ones, another class of heterocyclic compounds, have shown inhibition of bacterial growth with MIC (Minimum Inhibitory Concentration) values ranging from 3.125 to 200 μg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov

Antimalarial Potential

The 4(1H)-quinolone core is a well-established scaffold for antimalarial agents. Research into derivatives has yielded compounds with potent activity against multiple stages of the Plasmodium parasite. nih.govresearchgate.net A series of 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones, substituted at the 3-position with various phenyl groups, demonstrated significant efficacy. These compounds, known as endochin-like quinolones (ELQs), have shown low nanomolar EC50 values (the concentration required to achieve 50% of the maximum effect) against multi-drug-resistant P. falciparum strains, such as W2 and TM90-C2B. nih.govnih.gov For example, modifying the 3-phenyl group with substituents like trifluoromethoxy resulted in compounds with excellent potency. nih.gov The 6-chloro-7-methoxy substitution pattern, in particular, appears crucial for selectively inhibiting the parasite's cytochrome bc1 complex over the mammalian equivalent. nih.gov

Compound ClassMalaria StrainReported Activity
3-phenyl-4(1H)-quinolone derivatives (ELQs)P. falciparum (W2 strain)Low nanomolar EC50 values
P. falciparum (TM90-C2B strain)Low nanomolar EC50 values
6-chloro-7-methoxy-4(1H)-quinolonesP. berghei (in vivo mouse model)>99% reduction in parasitemia

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. While the quinoline (B57606) and quinolone scaffolds are of interest in the search for new antiprotozoal agents, specific preclinical data on the antileishmanial activity of this compound derivatives is not extensively detailed in the available research. Studies have evaluated other related heterocyclic structures, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, which have shown promising in vitro activity with IC50 values as low as 0.05 µg/mL. mdpi.com Similarly, certain 4-aminoquinoline (B48711) hybrids have demonstrated a potential leishmanicidal effect against Leishmania mexicana. nih.gov However, direct studies focusing on the antileishmanial potential of the specific this compound core are less prominent.

Antifungal Activity

The quinoline and quinolinone core structures are features in numerous compounds investigated for their antifungal properties. nih.gov While specific studies on the antifungal activity of this compound are not extensively documented in publicly available preclinical research, the broader class of quinoline derivatives has demonstrated notable efficacy against a range of fungal pathogens. nih.gov

Research into various quinoline derivatives has highlighted their potential in developing new antifungal agents, an area of significant need due to the rise of drug-resistant fungal infections. nih.gov For instance, certain 6H-thiochromeno[4,3-b]quinoline derivatives have shown potent activity against Microsporum gypseum and Epidermophyton floccosum, in some cases exceeding the efficacy of the standard antifungal drug fluconazole (B54011). semanticscholar.org Similarly, newly synthesized quinazolinone derivatives have exhibited significant inhibitory effects against several phytopathogenic fungi, including Fusarium oxysporum and Rhizoctonia solani. mdpi.com The mechanism of antifungal action for some related compounds, like naphthoquinones, is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes. mdpi.com

Table 1: Antifungal Activity of Selected Quinolinone and Related Derivatives
Compound/Derivative ClassFungal SpeciesKey Findings
6H-thiochromeno[4,3-b]quinolinesMicrosporum gypseum, Epidermophyton floccosumShowed higher activity than fluconazole against the tested strains. semanticscholar.org
Pyrazol-quinazolinonesFusarium oxysporum f. sp. NiveumCompound 2c showed 62.42% inhibition at a concentration of 300 mg/L. mdpi.com
NaphthoquinonesCryptococcus spp.Demonstrated potent antifungal activity through mechanisms like membrane disruption. mdpi.com

Anti-inflammatory Properties

Quinoline and its derivatives have been a focal point in the search for new anti-inflammatory agents. nih.govresearchgate.net These compounds have been shown to target several key pharmacological pathways associated with inflammation, including those mediated by cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). researchgate.net The anti-inflammatory effects of these derivatives are often linked to the nature and position of substituents on the quinoline ring. researchgate.net

Preclinical studies on various quinoline derivatives have demonstrated significant anti-inflammatory activity. For example, the indoloquinoline alkaloid cryptolepine (B1217406) has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding in vitro, both of which are crucial in the inflammatory cascade. nih.gov The anti-inflammatory potential of quinoline-based compounds is being explored for a range of conditions, from acute inflammation to chronic inflammatory diseases. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
Compound/Derivative ClassModelMechanism/Key Findings
Quinoline derivatives with carboxamide moietyIn vitro assaysExhibited Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism. researchgate.net
Quinolines with aniline (B41778) moiety at C-4In vitro assaysDemonstrated Phosphodiesterase 4 (PDE4) inhibition. researchgate.net
Cryptolepine (Indoloquinoline)In vitro inflammatory stimulationReduced nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov

Neuroprotective Potential and CNS-Related Activities

The quinoline scaffold is a privileged structure in the design of agents with neuroprotective and central nervous system (CNS) activities. nih.gov Derivatives of quinoline have been investigated for their potential to combat neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

Alzheimer's and Parkinson's Disease Relevant Targets

In the context of Alzheimer's disease, quinoline derivatives have been designed as multifunctional agents. mdpi.com Some have shown the ability to inhibit the aggregation of β-amyloid plaques and tau protein, which are pathological hallmarks of the disease. mdpi.comnih.gov Furthermore, certain quinoline derivatives are being explored as inhibitors of key enzymes implicated in the progression of neurodegenerative disorders, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govresearchgate.net By targeting these enzymes, these compounds may help to restore neurotransmitter balance and reduce oxidative stress in the brain. nih.gov

For Parkinson's disease, the focus has been on strategies to restore dopamine (B1211576) levels in the striatum, and quinoline-based compounds are among the diverse chemical scaffolds being investigated for this purpose.

Table 3: Neuroprotective Potential of Selected Quinoline Derivatives
Compound/Derivative ClassDisease Model/TargetKey Findings
2-StyrylquinolinesAlzheimer's DiseaseInhibited aggregation of Aβ1–42 and AcPHF6 peptides, showing neuroprotective activity. mdpi.com
Various Quinoline DerivativesAlzheimer's and Parkinson's DiseasesPredicted to act as inhibitors of COMT, AChE, and MAO-B enzymes. nih.govresearchgate.net
Quinazoline (B50416) DerivativesAlzheimer's DiseaseShowed potential as modulators/inhibitors of β-amyloid, tau protein, and cholinesterases. nih.gov

Neuromodulation and Sodium Channel Blockade

The ability of certain compounds to modulate neuronal excitability is crucial for many CNS-active drugs. Sodium channel blockers, for instance, are a class of drugs that inhibit the influx of sodium ions through cell membranes, thereby reducing neuronal excitability. researchgate.net This mechanism is central to the action of many antiarrhythmics, anticonvulsants, and local anesthetics. globenewswire.com

Table 4: Neuromodulatory and Sodium Channel Blocking Activity of Related Compounds
Compound ClassActivityMechanism/Relevance
Quinidine (a quinoline alkaloid)Sodium Channel BlockerClass I antiarrhythmic agent that slows the rate and amplitude of initial rapid depolarization. globenewswire.com
N-substituted 4-ureido-5,7-dichloro-quinolinesVoltage-sensitive sodium channel antagonistsAct in a use-dependent manner as antagonists of voltage-sensitive sodium channels. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-3-phenylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclization reactions, as demonstrated in analogous quinolinone derivatives. Key steps include:

  • Cyclization : Use of acidic or basic conditions to form the quinolinone core (e.g., HCl/EtOH or NaOH/EtOH systems) .
  • Substituent Introduction : Methoxy and phenyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, with optimization of temperature (70–120°C) and catalyst selection (e.g., AlCl₃ for arylations) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (EtOH/H₂O) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • FT-IR and FT-Raman Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, O–CH₃ vibrations at ~2800–3000 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm regiochemistry; methoxy protons appear as singlets (~δ 3.8–4.0 ppm), and aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the critical parameters to consider when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Solvent Volume and Stirring Efficiency : Ensure homogeneity and heat dissipation during exothermic steps .
  • Catalyst Loading : Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
  • Workup and Isolation : Use scalable techniques like vacuum filtration or rotary evaporation .

Advanced Research Questions

Q. How can computational methods like DFT or ab initio calculations predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT (B3LYP/6-311++G(d,p)) : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer properties. Compare with experimental UV-Vis spectra for validation .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (methoxy group) for predicting hydrogen bonding or nucleophilic attack sites .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Vibrational Mode Analysis : Reassign FT-IR/FT-Raman peaks by comparing experimental data with scaled DFT frequencies .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., phenyl ring rotation) that may alter spectral outcomes .

Q. How do methoxy and phenyl substituents influence thermodynamic stability and intermolecular interactions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability. Methoxy groups may reduce stability due to electron-donating effects .
  • X-ray Crystallography : Resolve crystal packing patterns; phenyl groups often engage in π-π stacking, while methoxy participates in C–H···O hydrogen bonds .

Q. How can single-crystal X-ray diffraction validate molecular geometry and hydrogen bonding patterns?

  • Methodological Answer :

  • Data Collection : Use low-temperature (113 K) measurements to minimize thermal motion artifacts .
  • Refinement Software (e.g., SHELX) : Analyze bond lengths/angles and intermolecular interactions (e.g., O–H···N hydrogen bonds in quinolinone derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.